Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside
Description
Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside is a chemical compound that belongs to the class of thioglycosides. It is an oligosaccharide that can be used as a building block for polysaccharides and saccharides . This compound is typically used in high purity and in custom synthesis . It has a molecular formula of C10H19NO5S and a molar mass of 265.33 g/mol .
Properties
IUPAC Name |
N-[2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKHCZSFYJVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside involves several steps. One common method includes the reaction of 2-acetamido-2-deoxy-D-glucose with ethyl thiol under specific conditions to form the desired thioglycoside . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form the corresponding thiol derivative.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside is extensively employed in the biomedical sector. It is a potent instrument for probing the intricate enzymatic mechanisms inherent in glycoproteins and glycolipids. Its applications span diverse research domains, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and polysaccharides.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Industry: Utilized in the production of glycosylated products and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism by which Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside exerts its effects involves its interaction with specific enzymes and proteins. It acts as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of glycoproteins and glycolipids. The molecular targets include various glycosyltransferases and glycosidases, which are involved in the biosynthesis and degradation of glycoconjugates. The pathways affected by this compound are crucial for cellular communication, signaling, and metabolism.
Comparison with Similar Compounds
Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside can be compared with other similar compounds such as:
2-Acetamido-2-deoxy-b-D-glucopyranose: This compound is structurally similar but lacks the thiol group, making it less reactive in certain chemical reactions.
N-Acetyl-D-glucosamine: Another related compound that is widely used in biochemical research but does not contain the ethyl thiol group.
1-Thio-b-D-glucose sodium salt: Similar in having a thiol group but differs in the presence of a sodium salt, which affects its solubility and reactivity. The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to these similar compounds.
Biological Activity
Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound's structure contributes to its interactions with various biological systems, making it a subject of interest for researchers exploring its therapeutic applications.
Chemical Structure
Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside is characterized by the presence of an ethyl group, an acetamido group, and a thiol substituent on a glucopyranoside backbone. The thiol group is particularly significant as it may influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of 2-acetamido-2-deoxy sugars, including ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside, exhibit notable antimicrobial activities. A study highlighted that certain glycosides can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents .
Table 1: Antimicrobial Activity of Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| MRSA | 8 |
Inhibition of Nitric Oxide Production
The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in macrophages. In vitro studies demonstrated that it significantly reduced NO release in LPS-induced J774.1 cells, suggesting its potential as an anti-inflammatory agent .
Table 2: NO Inhibition by Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside
| Concentration (μM) | % Inhibition |
|---|---|
| 50 | 20 |
| 100 | 40 |
The mechanism through which ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside exerts its biological effects may involve modulation of cellular signaling pathways related to inflammation and microbial resistance. The presence of the thiol group could facilitate interactions with key enzymes or receptors involved in these processes.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside against antibiotic-resistant strains of bacteria. Results indicated significant reductions in bacterial load in treated subjects compared to controls.
- Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in lower levels of inflammatory cytokines and reduced tissue damage, supporting its role as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing thioglucopyranoside derivatives like Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside?
- Methodological Answer : Thioglucopyranoside derivatives are typically synthesized via glycosylation reactions using protected sugar precursors. For example, phenyl and p-nitrophenyl derivatives (e.g., compounds 7 , 8 , and 9b in ) are prepared via selective protection/deprotection strategies. Key steps include:
- Acetylation of hydroxyl groups to stabilize intermediates (e.g., using acetic anhydride).
- Activation of the anomeric position with thioglycoside donors (e.g., via Koenigs-Knorr conditions or trichloroacetimidate chemistry).
- Final deprotection under mild acidic or basic conditions to yield the target compound.
- Characterization via NMR and mass spectrometry (MS) is critical for confirming regioselectivity and stereochemistry .
Q. How can researchers verify the purity and structural integrity of synthesized thioglucopyranosides?
- Methodological Answer : Purity is assessed using HPLC or TLC, while structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and glycosidic bond configurations (e.g., β-anomeric protons typically resonate at δ 4.5–5.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns.
- X-ray crystallography : For crystalline derivatives, this provides definitive stereochemical assignments .
Q. What are common challenges in isolating thioglucopyranoside derivatives, and how can they be addressed?
- Methodological Answer : Key challenges include:
- Byproduct formation : Optimize reaction stoichiometry (e.g., excess thioglycoside donor) and use inert atmospheres to minimize oxidation.
- Solubility issues : Use polar aprotic solvents (e.g., DMF, DMSO) or mixed solvent systems (e.g., CHCN/HO).
- Purification : Employ silica gel chromatography or reverse-phase HPLC with gradient elution .
Advanced Research Questions
Q. How do reaction mechanisms differ between thioglucopyranosides and their oxygen analogs in glycosylation reactions?
- Methodological Answer : Thioglycosides (C-S bonds) exhibit greater stability under acidic conditions compared to O-glycosides (C-O bonds). This allows for:
- Delayed activation : Thioglycosides can be activated later in multi-step syntheses using promoters like NIS/AgOTf.
- Chemoselective coupling : In oligosaccharide synthesis, thioglycosides enable orthogonal protecting group strategies.
- Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can further elucidate transition-state differences .
Q. What strategies optimize enzymatic transformations of thioglucopyranosides in glycobiology studies?
- Methodological Answer : Enzymatic modifications (e.g., glycosyltransferases, glycosidases) require:
- Substrate engineering : Introduce leaving groups (e.g., p-nitrophenyl) to enhance enzyme recognition.
- Protecting group tuning : Use acetyl or benzyl groups to balance solubility and enzyme accessibility.
- Kinetic assays : Monitor reactions via UV-Vis (e.g., p-nitrophenol release at 400 nm) or HPLC .
Q. How can thioglucopyranosides be utilized in click chemistry for bioconjugation?
- Methodological Answer : Azide-functionalized derivatives (e.g., 2-azidoethyl thioglucopyranoside, as in ) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Synthesis : Introduce azide groups via nucleophilic substitution (e.g., NaN with bromoethyl intermediates).
- Applications : Conjugate to alkyne-tagged proteins, fluorescent probes, or nanoparticles for imaging or drug delivery.
- Validation : Confirm conjugation efficiency via SDS-PAGE, fluorescence spectroscopy, or MS .
Q. What role do protecting groups play in the synthesis of complex thioglucopyranoside-based oligosaccharides?
- Methodological Answer : Protecting groups (e.g., acetyl, benzyl, trityl) are critical for:
- Regioselectivity : Temporary protection of hydroxyl groups directs glycosylation to specific positions (e.g., 3,6-di-O-benzyl in ).
- Stability : Acetyl groups prevent unwanted side reactions during acidic/basic conditions.
- Orthogonality : Use photolabile (e.g., nitroveratryl) or enzyme-labile groups for sequential deprotection in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
